
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly used in fragrances and flavoring agents. This particular compound is notable for its unique structure, which combines hexanedioic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and heptanoate.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate typically involves esterification reactions. Esterification is a chemical reaction between an acid and an alcohol, resulting in the formation of an ester and water. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to accelerate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials, hexanedioic acid, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and heptanoic acid, are fed into the reactor where they undergo esterification. The process is optimized to minimize by-products and maximize the yield of the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: Hexanedioic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol.
Reduction: Alcohols and acids corresponding to the ester components.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate involves its interaction with various molecular targets and pathways. The ester linkage can be hydrolyzed by esterases, releasing the constituent acids and alcohols. These products can then participate in various metabolic pathways, influencing cellular functions and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexanoic acid, 2-ethyl-, ethyl ester: Similar ester structure but with different acid and alcohol components.
Hexanoic acid, 2-ethyl-, methyl ester: Another ester with a similar backbone but different esterifying alcohol.
Uniqueness
Hexanedioic acid, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol heptanoate is unique due to its combination of hexanedioic acid and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Eigenschaften
CAS-Nummer |
84836-70-4 |
|---|---|
Molekularformel |
C19H36O8 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2,2-bis(hydroxymethyl)butyl heptanoate;hexanedioic acid |
InChI |
InChI=1S/C13H26O4.C6H10O4/c1-3-5-6-7-8-12(16)17-11-13(4-2,9-14)10-15;7-5(8)3-1-2-4-6(9)10/h14-15H,3-11H2,1-2H3;1-4H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
XOYHTZDNYBDOPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)OCC(CC)(CO)CO.C(CCC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


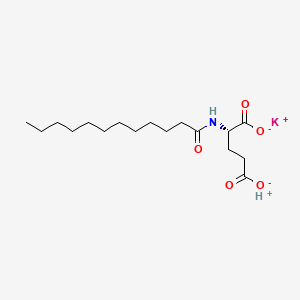
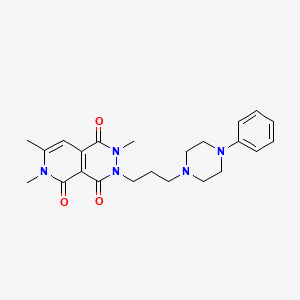

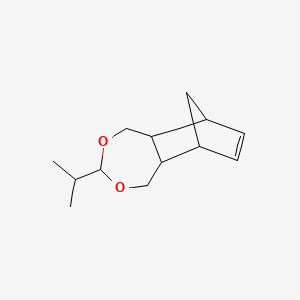
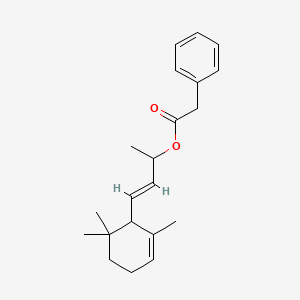
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)


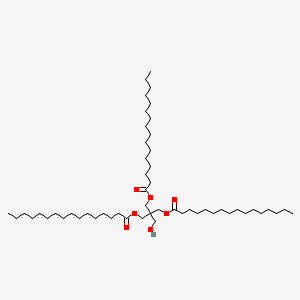
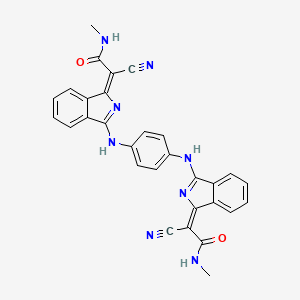

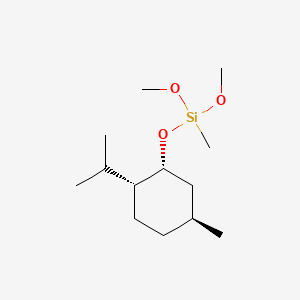
![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)
